molecular formula C19H21N B1605809 Buta-1,3-diene;2-ethenylpyridine;styrene CAS No. 25053-48-9

Buta-1,3-diene;2-ethenylpyridine;styrene

Cat. No.: B1605809
CAS No.: 25053-48-9
M. Wt: 263.4 g/mol
InChI Key: QUEICCDHEFTIQD-UHFFFAOYSA-N
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Description

Buta-1,3-diene;2-ethenylpyridine;styrene is a complex polymer known for its high-temperature resistance and mechanical strength. This compound is often used in various industrial applications due to its robust properties .

Scientific Research Applications

Material Science

Buta-1,3-diene; 2-ethenylpyridine; styrene is extensively used in the production of synthetic rubbers and plastics. Its properties make it suitable for:

  • Bitumen Modification : SBS is utilized as a modifier for bitumen, enhancing its resistance to rutting, cracking, and aging. This application is particularly important in road construction and maintenance, where durability is critical .
  • Rubber Production : It serves as a key component in the manufacture of styrene-butadiene rubber (SBR), which is widely used in tires and other automotive components due to its excellent elasticity and resilience .

Environmental Applications

Research has indicated that SBS can be modified with nanomaterials to improve its performance in various environmental conditions. For instance:

  • Nanocomposites : The incorporation of nanomaterials into SBS enhances its thermal stability and mechanical properties, making it more effective in applications such as protective coatings and environmental barriers .

Health and Safety Studies

Occupational exposure studies have been conducted to assess the health risks associated with butadiene and its derivatives:

  • Exposure Assessments : Studies have shown varying levels of exposure among workers in petrochemical plants. For example, one study reported mean exposure levels of 11.5 µg/m³ for workers handling butadiene compared to a control group with significantly lower exposure levels .
  • Health Risks : The potential health risks associated with exposure to butadiene have been documented, emphasizing the need for safety measures in industrial settings. Research has linked occupational exposure to respiratory issues and other health concerns .

Case Study 1: Bitumen Modification

A study examining the performance of SBS-modified bitumen in different climatic conditions found that while SBS enhances resistance to high temperatures, it may suffer from phase separation at low temperatures. This highlights the need for further research into stabilizing additives that can enhance the performance of SBS in extreme conditions .

Case Study 2: Nanocomposite Development

Research on the development of nanocomposite materials using SBS has shown promising results. The addition of nanoparticles improved not only mechanical strength but also thermal stability, making these materials suitable for advanced applications such as aerospace and automotive industries .

Comparative Data Table

Application AreaBenefitsChallenges
Material ScienceEnhanced durability in road constructionPhase separation at low temperatures
Environmental ProtectionImproved thermal stability with nanomaterialsNeed for effective stabilization methods
Health & SafetyUnderstanding occupational exposure risksVariability in exposure levels among workers

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the polymerization of styrene in academic settings?

  • Methodology : Utilize free-radical polymerization under controlled temperature (60–80°C) with initiators like azobisisobutyronitrile (AIBN). Monitor monomer conversion via gravimetric analysis or gas chromatography-mass spectrometry (GC-MS). For copolymer systems (e.g., styrene-butadiene rubber), adjust monomer feed ratios and employ kinetic modeling to predict reactivity ratios .
  • Characterization : Confirm polymer structure using nuclear magnetic resonance (NMR) and molecular weight distribution via gel permeation chromatography (GPC).

Q. How can researchers synthesize functionalized buta-1,3-dienes for use in heterocyclic compound synthesis?

  • Synthetic Route : Start with alkyl/aryl methyl ketones, treat with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form 3-(dimethylamino)-1-substituted-prop-2-enones. Perform microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate (DMAD) to generate highly substituted buta-1,3-dienes. These intermediates are pivotal for constructing pyridine derivatives (e.g., 7-substituted-2,3-dihydropyridines) .

Q. What analytical techniques are critical for characterizing 2-ethenylpyridine derivatives in reaction mixtures?

  • Approach : Use high-performance liquid chromatography (HPLC) with UV detection to resolve intermediates. Confirm regioselectivity in cycloaddition reactions via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity analysis). For quantification, employ GC-MS with internal standards .

Advanced Research Questions

Q. How can discrepancies in copolymer composition data (e.g., styrene-butadiene systems) be resolved during kinetic studies?

  • Data Contradiction Analysis : Cross-validate results using dual techniques: Fourier-transform infrared spectroscopy (FTIR) for monomer incorporation ratios and differential scanning calorimetry (DSC) for glass transition temperature (TgT_g) correlations. Revisit reactivity ratio calculations (e.g., Fineman-Ross method) and assess potential side reactions (e.g., crosslinking) via rheological studies .

Q. What computational tools are effective for planning retrosynthetic routes to 2-ethenylpyridine-containing compounds?

  • AI-Driven Synthesis : Leverage databases like Pistachio and Reaxys to predict one-step synthetic pathways. Use template relevance models to prioritize feasible precursors, scoring based on bond dissociation energies and steric compatibility. Validate predictions with small-scale microwave trials .

Q. How do solvent effects influence the regioselectivity of Diels-Alder reactions involving buta-1,3-dienes and electron-deficient dienophiles?

  • Experimental Design : Compare reaction outcomes in polar aprotic (e.g., dimethylformamide) vs. nonpolar (e.g., toluene) solvents. Use density functional theory (DFT) calculations to model transition states and solvent interaction energies. Characterize adducts via X-ray crystallography to confirm regioselectivity .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the synthesis of styrene-based polymers in oxygen-sensitive conditions?

  • Solution : Conduct polymerizations under inert atmosphere (N₂/Ar) with rigorous degassing. Introduce chain-transfer agents (e.g., thiols) to control branching. Monitor oxygen contamination using electron paramagnetic resonance (EPR) spectroscopy .

Q. How can researchers address low yields in the preparation of 2-ethenylpyridine derivatives via cross-coupling reactions?

  • Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and ligands (e.g., XPhos) to enhance catalytic efficiency. Employ microwave irradiation to reduce reaction time and byproduct formation. Use scavenger resins (e.g., QuadraPure™) to remove residual metal catalysts .

Properties

CAS No.

25053-48-9

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

buta-1,3-diene;2-ethenylpyridine;styrene

InChI

InChI=1S/C8H8.C7H7N.C4H6/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7;1-3-4-2/h2-7H,1H2;2-6H,1H2;3-4H,1-2H2

InChI Key

QUEICCDHEFTIQD-UHFFFAOYSA-N

SMILES

C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1

Canonical SMILES

C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1

Origin of Product

United States

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